molecular formula C22H26ClFN2O3S B297431 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide

2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide

Cat. No. B297431
M. Wt: 453 g/mol
InChI Key: WNBMGKZRANWYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that plays a crucial role in the regulation of ion and fluid transport across epithelial cells in various organs, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases that involve abnormal CFTR function.

Mechanism of Action

2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide binds to a specific site on the CFTR protein and blocks the chloride channel function. The exact binding site and mechanism of inhibition are still under investigation, but it is believed that 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide stabilizes the closed state of the CFTR channel and prevents it from opening in response to cellular signals. 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide has been shown to be selective for CFTR over other chloride channels and does not affect other ion channels or transporters.
Biochemical and physiological effects:
2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide has been shown to inhibit CFTR-mediated chloride secretion in various tissues, which can have both beneficial and detrimental effects depending on the context. In the lungs, 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide can reduce excessive mucus production and improve airway hydration in CF patients, but it can also impair host defense against bacterial infections and increase the risk of lung inflammation. In the pancreas, 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide can inhibit abnormal secretion of bicarbonate and digestive enzymes, which are responsible for pancreatic insufficiency in CF patients. In the sweat glands, 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide can block the secretion of chloride and sodium ions, which are elevated in CF patients and can lead to dehydration and electrolyte imbalance.

Advantages and Limitations for Lab Experiments

2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide has several advantages as a research tool, including its high potency and selectivity for CFTR, its well-characterized mechanism of action, and its availability from commercial sources. However, there are also some limitations to its use. 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide can only inhibit CFTR-mediated chloride secretion and does not affect other functions of CFTR or other ion channels and transporters. In addition, 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide can have off-target effects on other proteins or signaling pathways, especially at high concentrations or prolonged exposure.

Future Directions

There are several future directions for research on 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide and its potential therapeutic applications. One area of focus is the development of more potent and selective CFTR inhibitors that can overcome the limitations of 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide and target specific disease-causing mutations in CFTR. Another area of focus is the optimization of drug delivery systems that can effectively deliver CFTR inhibitors to the target tissues and cells, such as the lungs or pancreas. Additionally, there is ongoing research on the use of CFTR inhibitors in combination with other drugs or therapies to enhance their efficacy and reduce side effects. Overall, 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide and related compounds have the potential to improve the lives of CF patients and other individuals with CFTR-related disorders, and continued research in this area is essential for realizing this goal.

Synthesis Methods

2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide was first synthesized by Van Goor et al. in 2006 using a multi-step synthetic route. The key step involved the reaction of 2-fluorobenzylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]benzoic acid, which was then converted to 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide by amidation with cycloheptylamine and acetylation with acetic anhydride. Several modifications of this synthesis have been reported in the literature, including the use of alternative starting materials and different reaction conditions.

Scientific Research Applications

2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide has been widely used as a research tool to investigate the role of CFTR in various physiological and pathological processes. It has been shown to inhibit CFTR-mediated chloride secretion in multiple cell types, including airway epithelial cells, pancreatic duct cells, and sweat gland cells. 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide has also been used to study the regulation of CFTR by other proteins and signaling pathways, as well as to screen for potential CFTR modulators. In addition, 2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide has been used in animal models of CF and other diseases to evaluate its therapeutic potential.

properties

Product Name

2-[[(4-chlorophenyl)sulfonyl](2-fluorobenzyl)amino]-N-cycloheptylacetamide

Molecular Formula

C22H26ClFN2O3S

Molecular Weight

453 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-cycloheptylacetamide

InChI

InChI=1S/C22H26ClFN2O3S/c23-18-11-13-20(14-12-18)30(28,29)26(15-17-7-5-6-10-21(17)24)16-22(27)25-19-8-3-1-2-4-9-19/h5-7,10-14,19H,1-4,8-9,15-16H2,(H,25,27)

InChI Key

WNBMGKZRANWYDG-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCCC(CC1)NC(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.